Galnon TFA

Beschreibung

Eigenschaften

IUPAC Name |

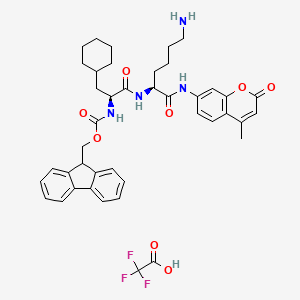

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46N4O6.C2HF3O2/c1-25-21-37(45)50-36-23-27(18-19-28(25)36)42-38(46)34(17-9-10-20-41)43-39(47)35(22-26-11-3-2-4-12-26)44-40(48)49-24-33-31-15-7-5-13-29(31)30-14-6-8-16-32(30)33;3-2(4,5)1(6)7/h5-8,13-16,18-19,21,23,26,33-35H,2-4,9-12,17,20,22,24,41H2,1H3,(H,42,46)(H,43,47)(H,44,48);(H,6,7)/t34-,35-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKOPSMADZXEPE-WDAFUDAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H47F3N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Galnon TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galnon (B1674412) TFA (Trifluoroacetate) is the salt form of Galnon, a synthetic, non-peptidic small molecule that has been characterized as a galanin receptor agonist. It exhibits a range of biological activities, including anticonvulsant and anxiolytic effects, which are primarily attributed to its interaction with galanin receptors (GALRs). This technical guide provides a comprehensive overview of the mechanism of action of Galnon TFA, detailing its binding profile, downstream signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the study of the galaninergic system and the development of novel therapeutics targeting galanin receptors.

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including neurotransmission, hormone secretion, and nociception. Its effects are mediated through three G-protein coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3. Galnon emerged from the screening of combinatorial libraries as a non-peptidic ligand for these receptors. The trifluoroacetate (B77799) salt, this compound, offers enhanced water solubility and stability for research purposes, while exhibiting comparable biological activity to the free base form at equimolar concentrations[1].

This document will delve into the core mechanism of action of this compound, focusing on its interaction with GALR1 and GALR2, the subsequent intracellular signaling cascades, and the experimental frameworks used to elucidate these processes.

This compound: Receptor Binding and Affinity

Galnon has been identified as a selective agonist for the galanin receptors GALR1 and GALR2[1][2]. Its binding affinity for these receptors has been determined through radioligand binding assays.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Cell Line/Tissue | Reference |

| Galnon | GALR1 | 11.7 µM | Not Specified | Not Specified | [1] |

| Galnon | GALR2 | 34.1 µM | Not Specified | Not Specified | [1] |

| Galnon | Human Galanin Receptors | 5.5 µM | Human | Bowes Melanoma Cells | [3] |

| Galanin | Rat GALR1 | 0.85 nM | Rat | Membranes expressing rat GALR1 | [3] |

Table 1: Binding Affinity of Galnon for Galanin Receptors.

Signaling Pathways Activated by this compound

The activation of galanin receptors by an agonist like Galnon initiates distinct downstream signaling pathways, which are dependent on the receptor subtype and the G-protein to which it couples.

GALR1-Mediated Signaling

The GALR1 receptor predominantly couples to the Gi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA).

GALR2-Mediated Signaling

In contrast to GALR1, the GALR2 receptor primarily couples to the Gq/11 family of G-proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium and the presence of DAG activate protein kinase C (PKC).

Functional Activity of Galnon

While Galnon is characterized as a GALR1 and GALR2 agonist, the available quantitative data on its functional potency and efficacy present some complexities.

| Assay Type | Receptor | Effect of Galnon | Quantitative Data (EC50/IC50) | Cell Line | Reference |

| cAMP Inhibition | Rat GALR1 | No inhibition of cAMP production at 10 µM | Not Applicable | Membranes expressing rat GALR1 | [3] |

| Calcium Mobilization | Not Specified | Agonist-induced effects in vivo blocked by galanin antagonist | Not Applicable | In vivo models | [3] |

Table 2: Functional Activity Data for Galnon.

Notably, one study reported that Galnon, at a concentration of 10 µM, failed to inhibit cAMP production in a cell line expressing rat GALR1, which contrasts with its classification as a GALR1 agonist[3]. However, the same study demonstrated that the anxiolytic-like effects of Galnon in vivo were blocked by the non-selective galanin receptor antagonist M35, suggesting that its physiological effects are mediated through galanin receptors[3]. This discrepancy highlights the need for further research to fully elucidate the functional activity of Galnon at different galanin receptor subtypes and in various species.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Galnon for galanin receptors.

-

Objective: To measure the displacement of a radiolabeled galanin analog by unlabeled Galnon.

-

Materials:

-

Cell membranes prepared from cells expressing the galanin receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

Radioligand (e.g., [125I]-galanin).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of Galnon that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay is used to measure the effect of Galnon on adenylyl cyclase activity, typically in cells expressing GALR1.

-

Objective: To determine if Galnon inhibits forskolin-stimulated cAMP production.

-

Materials:

-

Cells expressing GALR1 (e.g., CHO-K1 or HEK293 cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell lysis buffer.

-

-

Procedure:

-

Plate GALR1-expressing cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes at 37°C).

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the Galnon concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

-

Intracellular Calcium Mobilization Assay

This assay is used to measure the effect of Galnon on intracellular calcium levels, typically in cells expressing GALR2.

-

Objective: To determine if Galnon stimulates an increase in intracellular calcium concentration.

-

Materials:

-

Cells expressing GALR2 (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

-

-

Procedure:

-

Plate GALR2-expressing cells in a black-walled, clear-bottom multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence.

-

Add varying concentrations of this compound to the cells.

-

Immediately measure the change in fluorescence over time using a kinetic plate reader.

-

The peak fluorescence intensity is proportional to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the Galnon concentration to determine the EC50 value for calcium mobilization.

-

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the galaninergic system. Its mechanism of action is primarily through the activation of GALR1 and GALR2, leading to the modulation of distinct intracellular signaling pathways. While its binding profile is established, the functional data, particularly for GALR1, presents some inconsistencies that warrant further investigation. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and other galanin receptor ligands, which will be crucial for the development of novel therapeutics targeting this important neuropeptide system.

References

Galnon TFA: A Technical Guide for the Galanin Receptor Agonist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galanin is a neuropeptide that exerts a wide range of physiological effects in the central and peripheral nervous systems through three G-protein coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[1][2] Galnon is a non-peptide, systemically active small molecule that acts as an agonist at galanin receptors.[3][4] Its trifluoroacetic acid (TFA) salt, Galnon TFA, is often used in research due to its enhanced water solubility and stability compared to the free base form.[5] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of Galnon

Galnon is characterized as a non-selective galanin receptor agonist with a preference for GalR1 and GalR2.[5][6][7] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies of the galaninergic system.[4]

Binding Affinity

Galnon's affinity for galanin receptor subtypes has been determined through competitive radioligand binding assays. The inhibition constant (Ki) values indicate its binding potency. Galnon displays micromolar affinity for GalR1 and GalR2.[8][]

| Receptor Subtype | Ligand | Kᵢ (µM) | Species | Reference(s) |

| GalR1 | Galnon | 11.7 | - | [5][6][7][8][] |

| GalR2 | Galnon | 34.1 | - | [5][6][7][8][] |

| GalR3 | Galnon | Micromolar Affinity | - | [4] |

Functional Activity & In Vivo Effects

As a galanin receptor agonist, Galnon mimics the action of endogenous galanin, initiating downstream intracellular signaling cascades upon receptor binding. Its functional effects have been demonstrated in numerous in vitro and in vivo models, where it exhibits a range of biological activities.

-

Anticonvulsant Effects: Galnon has been shown to inhibit seizures in various animal models.[4][10]

-

Anxiolytic-like Activity: Studies have demonstrated its potential to reduce anxiety-like behaviors.[5][11]

-

Pain Modulation: Galnon can alleviate neuropathic pain responses.[4]

-

Modulation of Feeding and Addiction: It has been observed to decrease feeding behavior and attenuate withdrawal signs from opiates and cocaine.[4][12]

Galanin Receptor Signaling Pathways

Galanin receptors couple to different G-protein families to initiate distinct intracellular signaling cascades. Galnon, as a non-selective agonist, can activate these various pathways depending on the receptor subtype expressed in the target cells.

-

GalR1 and GalR3: These receptors primarily couple to inhibitory Gαi/o proteins.[13][14] Activation leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[15] The Gβγ subunits can also modulate other effectors, such as ion channels.

-

GalR2: This receptor predominantly couples to Gαq/11 proteins.[13][14] Activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).[15] GalR2 can also exhibit modest coupling to Gαi/o proteins.[16]

Caption: Galanin receptor signaling pathways activated by Galnon.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize galanin receptor agonists like this compound.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound (Galnon) to compete with a radiolabeled ligand for binding to galanin receptors expressed in cell membranes.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the galanin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Binding Reaction:

-

In a 96-well plate, add in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-galanin).

-

Increasing concentrations of the unlabeled competitor, this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).

-

Cell membranes (typically 10-50 µg protein per well).

-

-

Define non-specific binding using a high concentration of unlabeled galanin (e.g., 1 µM).

-

Define total binding in wells without any competitor.

-

-

Incubation & Termination:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates bound from free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

-

Detection & Analysis:

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of Galnon.

-

Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay (Functional)

This functional assay measures the inhibition of cAMP production following the activation of Gαi/o-coupled receptors like GalR1 and GalR3.[17][18]

Methodology:

-

Cell Culture:

-

Plate cells expressing GalR1 or GalR3 in a suitable multi-well plate (e.g., 96- or 384-well) and grow to near confluency.

-

-

Assay Procedure:

-

Aspirate the culture medium and replace it with stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production. This establishes a high basal level of cAMP that can be subsequently inhibited by the Gαi/o pathway.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure cAMP levels using a competitive immunoassay format, such as:

-

HTRF (Homogeneous Time-Resolved Fluorescence): Based on FRET between a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[17]

-

AlphaScreen (Amplified Luminescent Proximity Assay): Based on competition between cellular cAMP and biotinylated-cAMP for binding to an antibody-coated acceptor bead.[19]

-

Luminescence-based assays: Based on the principle that cAMP activates protein kinase A (PKA), depleting ATP and reducing light output in a coupled luciferase reaction.[20]

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the measured signal (e.g., fluorescence ratio, luminescence) against the log concentration of Galnon.

-

Analyze the data using non-linear regression to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

-

Caption: Workflow for a cAMP inhibition functional assay.

[³⁵S]GTPγS Binding Assay (Functional)

This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[21][22] It is a proximal measure of receptor activation.[23]

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the galanin receptor of interest as described in Protocol 4.1.

-

-

Binding Reaction:

-

In a multi-well plate, combine:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (typically 10-30 µM) to ensure G-proteins are in their inactive state.

-

Increasing concentrations of this compound.

-

Cell membranes (20-50 µg protein).

-

[³⁵S]GTPγS (at a final concentration of ~0.1-0.5 nM).

-

-

-

Incubation & Termination:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer, as described in Protocol 4.1.

-

-

Detection & Analysis:

-

Dry the filter plate, add scintillation fluid, and count using a scintillation counter.

-

Plot the [³⁵S]GTPγS binding (in CPM or fmol/mg protein) against the log concentration of Galnon.

-

Analyze the data using non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) of Galnon.

-

Caption: Workflow for a [³⁵S]GTPγS binding functional assay.

Conclusion

This compound is a pivotal non-peptide agonist for probing the function of the galaninergic system. Its ability to penetrate the central nervous system and its activity at multiple galanin receptor subtypes make it a versatile, albeit non-selective, research tool. The quantitative data on its binding affinities and the detailed protocols provided herein offer a robust framework for its application in pharmacological screening, signal transduction studies, and preclinical research, ultimately aiding in the elucidation of galanin's role in health and disease.

References

- 1. Galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galnon--a low-molecular weight ligand of the galanin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - LabNet Biotecnica [labnet.es]

- 8. This compound | 1217448-19-5 | MOLNOVA [molnova.com]

- 10. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 11. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Galanin Receptor Agonist, Galnon, Attenuates Cocaine-Induced Reinstatement and Dopamine Overflow in the Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. biorxiv.org [biorxiv.org]

- 15. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 19. resources.revvity.com [resources.revvity.com]

- 20. cAMP-Glo™ Assay Protocol [promega.com]

- 21. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 22. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Galnon TFA: A Technical Overview of its Binding Affinity and Signaling at GALR1 and GALR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and signaling pathways of Galnon (B1674412) TFA at the galanin receptor subtypes 1 (GALR1) and 2 (GALR2). Galnon, a non-peptidic galanin receptor agonist, has garnered significant interest for its therapeutic potential due to its ability to cross the blood-brain barrier.[1] Understanding its interaction with GALR1 and GALR2 is crucial for the development of targeted therapeutics for a variety of neurological and psychiatric disorders. While the trifluoroacetate (B77799) (TFA) salt form of Galnon enhances its solubility and stability, the biological activity is attributed to the Galnon molecule itself.

Binding Affinity of Galnon and Other Galanin Receptor Ligands

Galnon exhibits a micromolar binding affinity for both GALR1 and GALR2.[1][2] The available quantitative data for Galnon and other key galanin receptor modulators are summarized in the tables below. This comparative data is essential for interpreting experimental results and guiding drug design efforts.

Table 1: Binding Affinity of Non-Peptidic Ligands at Human GALR1 and GALR2

| Compound | GALR1 Ki (µM) | GALR2 Ki (µM) | GALR1 Kd (µM) |

| Galnon | 11.7[2] | 34.1[2] | 12.0[3] |

| Galmic | 34.2 |

Note: A Ki value of 5.5 µM for Galnon at human galanin receptors has been reported in Bowes melanoma cells, though the specific receptor subtype was not identified.[4] Another study indicated that 10 µM Galnon did not displace radiolabeled galanin at rat GALR1.[4]

Table 2: Binding Affinity of Endogenous Galanin and Peptidic Analogs at Human Galanin Receptors

| Ligand | Receptor Subtype | Ki (nM) | Kd (nM) |

| Galanin (human) | hGALR1 | 0.85 (rat)[4] | |

| Galanin (human) | hGALR2 | 0.3[5] | |

| Galanin (1-16) (rat/porcine) | hGALR1 | 3.2[3] | |

| AR-M1896 | GalR1 | >1000 | |

| GalR2 | 2.6 | ||

| AR-M961 | GalR1 | 0.35 | |

| GalR2 | 0.83 |

Experimental Protocols for Determining Binding Affinity

The binding affinities of ligands for GALR1 and GALR2 are typically determined using radioligand binding assays or newer techniques like NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.

Radioligand Binding Assay (Competitive)

This is a standard method used to determine the affinity of an unlabeled compound (like Galnon) by measuring its ability to displace a radiolabeled ligand from the receptor.[6]

Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Membranes are prepared from cells stably expressing either GALR1 or GALR2. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction containing the receptors.[7]

-

Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) and a range of concentrations of the unlabeled competitor ligand (Galnon).[8]

-

Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[7]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[7]

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the competitor ligand for the receptor, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]

NanoBRET™ Ligand Binding Assay

The NanoBRET™ assay is a live-cell method that measures ligand-receptor binding in real-time. It relies on energy transfer between a NanoLuc® luciferase-tagged receptor (donor) and a fluorescently labeled ligand (acceptor).[9][10]

Workflow for a NanoBRET™ Ligand Binding Assay

Caption: Workflow of a NanoBRET™ ligand binding assay.

Detailed Steps:

-

Cell Preparation: Live cells are engineered to express the target receptor (GALR1 or GALR2) fused to a NanoLuc® luciferase.[9][10]

-

Assay: The cells are incubated with a fluorescently labeled galanin analog (tracer) and a competing unlabeled ligand (Galnon).[11][12]

-

Signal Detection: A substrate for the NanoLuc® luciferase is added, and the resulting luminescence and the BRET signal (energy transfer to the fluorescent ligand) are measured.[12]

-

Data Analysis: The BRET ratio is calculated, and by competing with the fluorescent tracer, the binding affinity (Ki) of the unlabeled ligand can be determined.[13]

Signaling Pathways of GALR1 and GALR2

GALR1 and GALR2 are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

GALR1 Signaling Pathway

GALR1 primarily couples to inhibitory G-proteins of the Gi/o family.[14][15] Activation of GALR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14][16] This can subsequently modulate the activity of downstream effectors like protein kinase A (PKA) and influence gene expression through transcription factors like CREB.[16] Additionally, the βγ subunits of the Gi/o protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[16]

Caption: GALR1 signaling pathway.

GALR2 Signaling Pathway

GALR2 signaling is more complex, as it can couple to multiple G-protein families. Its primary signaling pathway is through Gq/11 proteins.[17][18] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[18] GALR2 can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, similar to GALR1.[19] Furthermore, GALR2 activation has been shown to stimulate the MAPK pathway.[18]

Caption: GALR2 signaling pathways.

References

- 1. Galnon--a low-molecular weight ligand of the galanin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BindingDB PrimarySearch_ki [bindingdb.org]

- 4. Anxiolytic-like activity of the non-selective galanin receptor agonist, galnon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular characterization and expression of cloned human galanin receptors GALR2 and GALR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. americanpeptidesociety.org [americanpeptidesociety.org]

- 12. Development of a HiBiT Peptide-Based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What are GALR1 modulators and how do they work? [synapse.patsnap.com]

- 15. GALR1 galanin receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GALR2 galanin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

Pharmacological Properties of Galnon TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galnon TFA (Trifluoroacetate) is a non-peptide small molecule that has garnered significant interest within the scientific community for its potent and selective agonist activity at galanin receptors. Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, is implicated in a diverse array of physiological processes, including nociception, cognition, feeding, and seizure threshold modulation. Consequently, small molecule modulators of galanin receptors, such as this compound, represent promising therapeutic leads for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its binding characteristics, functional activity, and in vivo effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.

Core Pharmacological Profile

This compound is a selective agonist for the galanin receptors GALR1 and GALR2.[1][2] Its pharmacological effects are primarily attributed to its interaction with these G protein-coupled receptors (GPCRs).

Binding Affinities

This compound exhibits micromolar affinity for both GALR1 and GALR2. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below.

| Receptor | K_i_ (μM) |

| GALR1 | 11.7[1][2] |

| GALR2 | 34.1[1][2] |

| GALR3 | Not reported |

Table 1: Binding Affinities of this compound at Galanin Receptors

Functional Activity

As an agonist, this compound mimics the action of the endogenous ligand galanin, activating downstream signaling cascades upon binding to GALR1 and GALR2. The primary signaling pathways associated with these receptors are:

-

GALR1: Coupled to G_i/o_ proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

GALR2: Primarily coupled to G_q/11_ proteins, its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP_3_) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Interestingly, some evidence suggests that Galnon may also exert receptor-independent effects by directly activating intracellular G-proteins. This dual-action mechanism may contribute to its broad spectrum of pharmacological activities.

Key Pharmacological Effects

This compound has demonstrated significant efficacy in preclinical models of neurological disorders, most notably epilepsy and anxiety.

Anticonvulsant Properties

This compound exhibits robust anticonvulsant effects in various seizure models. For instance, in the pentylenetetrazole (PTZ)-induced seizure model in rodents, systemic administration of this compound has been shown to significantly increase the latency to seizure onset and reduce seizure severity.

Anxiolytic Properties

The anxiolytic potential of this compound has been evaluated using behavioral paradigms such as the elevated plus-maze (EPM). In these studies, treatment with this compound typically results in an increase in the time spent in the open arms of the maze, a behavioral correlate of reduced anxiety.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i_) of this compound for galanin receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target galanin receptor subtype (e.g., from CHO or HEK293 cells transfected with GALR1 or GALR2) are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled galanin analog (e.g., ¹²⁵I-galanin) and varying concentrations of unlabeled this compound in a suitable binding buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

References

Galnon TFA: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galnon is a systemically active, non-peptide agonist of the galanin receptors that can traverse the blood-brain barrier.[1] It is typically used as its trifluoroacetate (B77799) (TFA) salt to improve solubility and stability, though the biological activity resides in the Galnon molecule itself.[2] As an agonist, Galnon mimics the action of the endogenous neuropeptide galanin, which is involved in a wide array of physiological processes including nociception, feeding, and neuronal excitability.[1][3] Galnon primarily interacts with the galanin receptor subtypes 1 (GalR1) and 2 (GalR2).[4][][6][7] Understanding the downstream signaling cascades initiated by Galnon is critical for its application as a research tool and for the development of therapeutics targeting the galaninergic system.

This guide provides an in-depth overview of the core signaling pathways activated by Galnon, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Signaling Hubs: Galanin Receptors

Galanin receptors (GalRs) are G-protein-coupled receptors (GPCRs) that are the primary targets of Galnon.[3] The three main subtypes, GalR1, GalR2, and GalR3, exhibit distinct coupling to intracellular G-proteins, leading to divergent downstream effects.[8][9]

-

GalR1 and GalR3: These receptors predominantly couple to inhibitory G-proteins of the Gαi/o family.[8][10][11] Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8][12]

-

GalR2: This receptor is pleiotropic, capable of coupling to multiple G-protein families. Its primary coupling is to the Gαq/11 family, which activates the phospholipase C (PLC) pathway.[3][8][10] GalR2 can also couple to Gαi/o proteins to inhibit adenylyl cyclase and to Gαo to activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][13]

Galnon-Initiated Downstream Signaling Pathways

Galnon's activity at GalR1 and GalR2 triggers several key intracellular signaling cascades.

Gαq/11 Pathway: PLC Activation and Calcium Mobilization (via GalR2)

Activation of GalR2 by Galnon leads to the engagement of Gαq/11 proteins. This initiates the canonical phospholipase C (PLC) signaling cascade. Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][14] The resulting transient increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets, modulating a wide range of cellular activities.

Gαi/o Pathway: Adenylyl Cyclase Inhibition (via GalR1 and GalR2)

Upon binding Galnon, both GalR1 and GalR2 can activate Gαi/o proteins.[8][13] The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11] This decrease in cAMP levels reduces the activity of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream effector proteins, including transcription factors like CREB.[13] Concurrently, the dissociated Gβγ subunits can directly modulate ion channels, typically by opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes membrane hyperpolarization and reduces neuronal excitability.[12]

References

- 1. Galnon--a low-molecular weight ligand of the galanin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galnon | CAS 475115-35-6 | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Galanin and galanin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Mechanism of action of galanin on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 14. Galanin stimulates Ca2+ mobilization, inositol phosphate accumulation, and clonal growth in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Galnon TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galnon TFA is a non-peptide agonist of the galanin receptors, demonstrating preferential affinity for the GALR1 and GALR2 subtypes. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key binding and functional data. Detailed experimental protocols for the foundational assays used to characterize this compound are provided, along with visualizations of the relevant signaling pathways and experimental workflows to support researchers in the fields of pharmacology and drug development.

Data Presentation

The following table summarizes the quantitative data for the in vitro binding affinity of this compound for galanin receptor subtypes.

| Compound | Receptor Subtype | Preparation | Radioligand | Kᵢ (µM) |

| Galnon | GALR1 | Rat Hippocampal Membranes | ¹²⁵I-Galanin | 11.7[1][2] |

| Galnon | GALR2 | Bowes Melanoma Cell Membranes | ¹²⁵I-Galanin | 34.1[1][2] |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity of this compound for galanin receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Rat Hippocampal Membranes: Hippocampi are dissected from adult rats and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.

-

Bowes Melanoma Cell Membranes: Bowes melanoma cells, known to express GALR2, are harvested and washed with phosphate-buffered saline (PBS). The cells are then lysed by homogenization in a hypotonic buffer, and the membrane fraction is isolated by differential centrifugation as described above.

2. Binding Assay:

-

The binding assay is performed in a final volume of 250 µL in 96-well plates.

-

To each well, add:

-

50 µL of membrane preparation (protein concentration determined by a standard assay like the Bradford assay).

-

50 µL of ¹²⁵I-Galanin (a constant, low concentration, typically near its Kd value).

-

50 µL of increasing concentrations of unlabeled this compound or a control compound.

-

100 µL of binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

-

-

For determination of non-specific binding, a high concentration of unlabeled galanin (e.g., 1 µM) is added instead of the test compound.

-

The plates are incubated for a sufficient time to reach equilibrium (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

3. Termination and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using a non-linear regression analysis program (e.g., Prism) to fit a one-site or two-site competition model.

-

The IC₅₀ value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) is determined.

-

The Kᵢ (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Adenylyl Cyclase Activity

This protocol describes a functional assay to determine the agonist activity of this compound at Gᵢ/ₒ-coupled galanin receptors (e.g., GALR1) by measuring the inhibition of adenylyl cyclase activity.[1][2]

1. Cell Culture and Treatment:

-

Cells expressing the galanin receptor of interest (e.g., CHO cells stably transfected with GALR1) are cultured to an appropriate density.

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cyclic AMP (cAMP).

-

The cells are then stimulated with forskolin (B1673556) (a direct activator of adenylyl cyclase) in the presence of varying concentrations of this compound.

2. cAMP Measurement:

-

After the incubation period, the reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay).

3. Data Analysis:

-

The amount of cAMP produced in the presence of this compound is compared to the amount produced with forskolin alone.

-

The data are plotted as a dose-response curve, and the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production) is determined using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways activated by this compound at GALR1 and GALR2 receptors.

Experimental Workflows

Caption: Workflow diagrams for radioligand binding and functional adenylyl cyclase assays.

References

The Modulatory Effects of Galnon TFA on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galnon TFA, a non-peptide agonist with high affinity for the galanin receptor 1 (GalR1), has emerged as a significant modulator of neuronal excitability. This technical guide provides an in-depth analysis of the core mechanisms through which this compound influences neuronal function. By summarizing quantitative data from electrophysiological studies on GalR1 agonists, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a comprehensive resource for researchers in neuroscience and drug development. The evidence presented herein points to the predominantly inhibitory action of this compound, primarily mediated through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs), leading to a reduction in neuronal firing rates and hyperpolarization of the cell membrane.

Introduction

Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems, where it plays a crucial role in regulating a variety of physiological processes, including pain perception, mood, and seizure thresholds.[1] Galanin exerts its effects through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. This compound is a synthetic, non-peptide small molecule that preferentially binds to and activates GalR1.[2] Given that GalR1 activation is largely associated with inhibitory effects on neuronal activity, this compound holds therapeutic potential for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1][3] This guide will delineate the signaling pathways initiated by GalR1 activation and present the quantitative effects of GalR1 agonists on key parameters of neuronal excitability.

Core Signaling Pathways of GalR1 Activation

Activation of GalR1 by an agonist like this compound primarily initiates a signaling cascade through the Gαi/o subunit of its coupled G protein.[1][4] This leads to two principal downstream effects that synergistically decrease neuronal excitability:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[1]

-

Activation of GIRK Channels: The βγ subunit of the G protein directly binds to and activates G protein-gated inwardly rectifying potassium (GIRK) channels.[5] This increases the efflux of potassium ions, leading to hyperpolarization of the neuronal membrane.[6]

These pathways collectively make it more difficult for the neuron to reach the threshold for action potential firing.

Quantitative Effects of GalR1 Agonists on Neuronal Excitability

While specific quantitative data for this compound is limited in publicly available literature, studies on other selective GalR1 agonists provide valuable insights into its expected effects. The following tables summarize key findings from electrophysiological experiments.

Effects on Neuronal Firing and Membrane Potential

Activation of GalR1 consistently leads to a decrease in neuronal firing and hyperpolarization of the membrane potential.

| Parameter | Agonist (Concentration) | Neuron Type | Effect | Reference |

| Neuronal Firing | M617 (GalR1 agonist) | Lumbar Splancnic Neurons | Attenuated peak and sustained firing | [7] |

| Membrane Potential | Galanin (1-15) (putative GalR1 agonist) | Hippocampal CA3 Neurons | Dose-dependent hyperpolarization | [8] |

| Membrane Potential | Galanin | Myenteric Neurons | Hyperpolarization | [6] |

Modulation of Ion Channel Activity

The inhibitory effects of GalR1 activation are underpinned by the modulation of specific ion channels, primarily potassium and calcium channels.

| Parameter | Agonist (Concentration) | Neuron Type | Effect | Reference |

| Inwardly-Rectifying Conductance | AR-M 961 (GalR1/2 agonist) + M871 (GalR2 antagonist) | Substantia Gelatinosa Neurons | Activation of an inwardly-rectifying conductance | [9] |

| Potassium Conductance | Galanin | Myenteric Neurons | Increased K+ conductance | [6] |

GalR1 activation has been shown to inhibit VGCCs, which would further contribute to the suppression of neuronal excitability and neurotransmitter release.

| Parameter | Agonist | IC50 (nM) | Neuron Type | Reference |

| Inhibition of IBa (N- and P/Q-type) | M617 (GalR1 agonist) | 678 | Nucleus Tractus Solitarius | [10] |

| Inhibition of IBa | Galanin | 325 | Nucleus Tractus Solitarius | [10] |

| Inhibition of IBa | AR-M961 (GalR1/2 agonist) | 573 | Nucleus Tractus Solitarius | [10] |

| Depolarization-evoked Ca2+ increase | Galanin 1-16 (GalR1/2 agonist) | 172 | Myenteric Neurons | [11] |

Experimental Protocols

The following section outlines a typical experimental protocol for investigating the effects of a GalR1 agonist, such as this compound, on neuronal excitability using whole-cell patch-clamp electrophysiology in acute brain slices.

Acute Brain Slice Preparation (NMDG Protective Recovery Method)

This method is designed to enhance the viability of neurons in slices from adult animals.

-

Anesthesia and Perfusion: Anesthetize the animal (e.g., adult mouse) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine). Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) N-Methyl-D-glucamine (NMDG) artificial cerebrospinal fluid (aCSF).

-

Brain Extraction and Slicing: Rapidly dissect the brain and mount it on a vibratome stage. Submerge the brain in ice-cold, carbogenated NMDG-aCSF. Cut coronal or sagittal slices (e.g., 300 µm thickness) of the brain region of interest.

-

Recovery: Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for a short period (e.g., 10-15 minutes). Subsequently, transfer the slices to a holding chamber with standard aCSF at room temperature for at least 1 hour before recording.

Solutions:

-

NMDG-aCSF (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.

-

Standard aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgSO4.

Whole-Cell Patch-Clamp Recording

-

Slice Transfer: Place a single brain slice in the recording chamber of an upright microscope and continuously perfuse with carbogenated standard aCSF at a rate of 2-3 ml/min.

-

Neuron Identification: Visualize neurons using differential interference contrast (DIC) optics.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipettes with internal solution.

-

Recording:

-

Seal Formation: Approach a target neuron with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the pressure to form a gigaohm seal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

-

Data Acquisition: Record neuronal activity in current-clamp mode to measure membrane potential and firing frequency, or in voltage-clamp mode to measure ion channel currents. Apply this compound at various concentrations to the bath via the perfusion system and record the resulting changes.

-

Internal Pipette Solution (example, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine.

Conclusion

References

- 1. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-type specific expression and behavioral impact of galanin and GalR1 in the locus coeruleus during opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifaceted role of galanin in brain excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of galanin on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Electrophysiological evidence for a hyperpolarizing, galanin (1-15)-selective receptor on hippocampal CA3 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective stimulation of GalR1 and GalR2 in rat substantia gelatinosa reveals a cellular basis for the anti- and pro-nociceptive actions of galanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ir.tdc.ac.jp [ir.tdc.ac.jp]

- 11. Galanin inhibition of voltage-dependent Ca(2+) influx in rat cultured myenteric neurons is mediated by galanin receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of Galnon TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galnon TFA is a non-peptide small molecule agonist that has garnered significant interest within the scientific community for its diverse physiological effects, including anticonvulsant and anxiolytic properties.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its binding affinities, downstream signaling pathways, and potential off-target interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the complex pharmacology of this compound.

Primary Cellular Targets: Galanin Receptors GALR1 and GALR2

The principal cellular targets of this compound are the galanin receptors, specifically the GALR1 and GALR2 subtypes.[1][2][3][4][5][6][7] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are endogenously activated by the neuropeptide galanin. This compound acts as a non-peptide agonist at these receptors, albeit with micromolar affinity.[1][2][3][4][5][6][7]

Binding Affinities

Quantitative data on the binding affinity of this compound for human galanin receptors has been determined through competitive radioligand binding assays. These studies typically utilize a radiolabeled ligand, such as [¹²⁵I]-galanin, to compete with unlabeled this compound for binding to cell membranes expressing the receptor of interest. The inhibition constant (Ki) is then calculated from the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| This compound | Human GALR1 | 11.7 µM[1][3][4][5][6][7] |

| This compound | Human GALR2 | 34.1 µM[1][3][4][5][6][7] |

Downstream Signaling Pathways

Activation of GALR1 and GALR2 by this compound initiates distinct intracellular signaling cascades, consistent with the differential G-protein coupling of these receptor subtypes.

GALR1 Signaling

GALR1 predominantly couples to inhibitory G-proteins of the Gi/o family. Upon activation by this compound, the subsequent signaling cascade leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits released from the activated Gi/o protein can directly activate GIRK channels, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization reduces neuronal excitability, which is thought to contribute to the anticonvulsant effects of galanin receptor agonists.

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: GALR1 activation can also influence the MAPK/ERK signaling cascade, which plays a role in cell proliferation, differentiation, and survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Functional differences between full and partial agonists: evidence for ligand-specific receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Full and Partial Agonists of Thromboxane Prostanoid Receptor Unveil Fine Tuning of Receptor Superactive Conformation and G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1217448-19-5 | MOLNOVA [molnova.com]

- 7. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Galnon TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Galnon TFA, a non-peptide agonist of galanin receptors. Galnon, and its trifluoroacetate (B77799) salt (TFA), have been instrumental in elucidating the physiological roles of galanin receptors. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows to support ongoing research and drug development efforts in the field of galaninergic signaling.

Introduction to Galnon and Galanin Receptors

Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors are implicated in a wide array of physiological processes, including pain, inflammation, neuroprotection, and mood disorders. The development of subtype-selective ligands is crucial for dissecting the specific functions of each receptor and for therapeutic targeting.

Galnon was identified through the screening of a combinatorial peptidomimetic library and represents a significant step towards developing systemically active, non-peptidic galanin receptor modulators. It exhibits preferential binding for GalR1 and GalR2. Understanding the SAR of Galnon and its analogs is pivotal for the rational design of next-generation galanin receptor ligands with improved affinity, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities and functional activities of Galnon and key peptidic galanin analogs. This data provides a quantitative basis for understanding the structural determinants of ligand recognition and activation of galanin receptors.

Table 1: Binding Affinity of Galnon for Galanin Receptors

| Compound | Receptor Subtype | Ki (μM) |

| Galnon | GalR1 | 11.7 |

| Galnon | GalR2 | 34.1 |

Data sourced from MedchemExpress.

Table 2: Binding Affinities of Peptidic Galanin Analogs

| Analog | Sequence | GalR1 Ki (nM) | GalR2 Ki (nM) | GalR2/GalR1 Selectivity |

| Gal-B2 | (Sar)WTLNSAGYLLGPKKKPK | 3.5 ± 1.0 | 51.5 ± 34.4 | 14.71 |

| Gal-B9 | (Sar)WTLNSAGYLLGPKDKDKPKD | 0.9 ± 0.2 | 15.0 ± 8.5 | 16.67 |

Data for peptidic analogs sourced from a study on engineered galanin analogs. The N-terminal sarcosine (B1681465) (Sar) and C-terminal lysine (B10760008) modifications were introduced to enhance stability and blood-brain barrier penetration.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ligand-receptor interactions. The following sections provide protocols for key in vitro assays used to characterize Galnon and its analogs.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the galanin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: 125I-porcine galanin (2200 Ci/mmol).

-

Assay Buffer: 20 mM HEPES, pH 7.3, 150 mM NaCl.

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control: High concentration of unlabeled galanin (e.g., 1 µM).

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine solution).

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine 35 µg of cell membrane preparation, 0.15 nM 125I-porcine galanin, and varying concentrations of the test compound in a total volume of 200 µL of assay buffer containing 0.3% (w/v) BSA.

-

For total binding wells, omit the test compound. For non-specific binding wells, add 1 µM unlabeled galanin.

-

Incubate the plate for 30 minutes at 37°C with shaking.

-

Terminate the binding reaction by rapid filtration over pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for GalR1 and GalR3)

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of Gi/o-coupled receptors like GalR1 and GalR3.

Materials:

-

HEK293 cells stably co-expressing the GalR1 or GalR3 receptor and a cAMP biosensor (e.g., GloSensor™).

-

CO2-independent medium.

-

D-luciferin.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (e.g., this compound) at various concentrations.

-

Luminometer.

Procedure:

-

Seed the transfected HEK293 cells into a 96-well plate at a density of 3 x 104 cells per well and culture for 8 hours.

-

Replace the culture medium with CO2-independent medium supplemented with 500 µg/mL D-luciferin.

-

Stimulate the cells with various concentrations of the test compound for 5 minutes.

-

Add 1 µM forskolin to all wells to induce cAMP production.

-

Immediately measure the luminescence using a plate reader. A decrease in luminescence indicates inhibition of cAMP production and agonist activity at the Gi/o-coupled receptor.

-

Plot the data as a dose-response curve to determine the EC50 of the test compound.

Calcium Mobilization Assay (for GalR2)

This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors like GalR2, which activate the phospholipase C (PLC) pathway.

Materials:

-

HEK293 or CHO cells stably expressing the GalR2 receptor.

-

Hank's Balanced Salt Solution (HBSS) buffer.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compound (e.g., this compound) at various concentrations.

-

Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

-

Seed the transfected cells into a 384-well plate at a density of approximately 7,000 cells per well and culture for 48 hours.

-

Wash the cells once with DPBS.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.

-

Wash the cells to remove excess dye and resuspend in HBSS buffer.

-

Place the plate in a FLIPR instrument and measure the baseline fluorescence.

-

Add various concentrations of the test compound and monitor the change in fluorescence over time. An increase in fluorescence indicates calcium mobilization and agonist activity.

-

Analyze the data to generate a dose-response curve and determine the EC50 of the test compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways of galanin receptors, a typical experimental workflow, and the logical relationships in SAR studies.

An In-depth Technical Guide to the Discovery and Synthesis of Galnon TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Galnon TFA, a non-peptide agonist of galanin receptors. Galnon, identified through the screening of a combinatorial library, has demonstrated significant potential in preclinical studies, exhibiting anticonvulsant, anxiolytic, and other neuromodulatory effects.[1][2][3] This document details the synthetic chemistry of Galnon, the preparation of its more stable and water-soluble trifluoroacetate (B77799) (TFA) salt, and the experimental protocols for its biological evaluation. Furthermore, it summarizes the quantitative data regarding its receptor binding and functional activity and illustrates the key signaling pathways it modulates.

Discovery and Background

Galnon, with the IUPAC name 9H-fluoren-9-ylmethyl N-[(2S)-1-([(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino)-3-cyclohexyl-1-oxopropan-2-yl]carbamate, was discovered as a result of a screening of a combinatorial peptidomimetic library.[2] It was identified as a non-peptide agonist for the galanin receptors, with a notable affinity for the GALR1 and GALR2 subtypes.[1][4] The discovery of a systemically active, non-peptide agonist like Galnon was a significant advancement in the study of the galanin system, as it overcame the limitations of peptide-based ligands, such as poor bioavailability and rapid degradation.[3]

The trifluoroacetate (TFA) salt of Galnon is often utilized in research due to its enhanced water solubility and stability compared to the free base form.[1]

Synthesis of this compound

The synthesis of Galnon is achieved through solid-phase peptide synthesis (SPPS) methodology, followed by cleavage from the resin and purification. The subsequent formation of the TFA salt is a standard procedure in peptide chemistry.

Solid-Phase Synthesis of Galnon

The synthesis involves the sequential coupling of amino acid derivatives and a fluorophore to a solid support. The core structure of Galnon can be considered a dipeptide-like molecule with modifications. The synthesis starts with a resin pre-loaded with 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter group.

Experimental Protocol:

-

Resin Preparation: Swell a suitable resin, such as Fmoc-Lys(Boc)-Wang resin, in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the lysine (B10760008) on the resin using a solution of 20% piperidine (B6355638) in DMF.

-

First Amino Acid Coupling: Couple Fmoc-cyclohexylalanine (Fmoc-Cha-OH) to the deprotected lysine on the resin using a coupling agent such as (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added cyclohexylalanine.

-

Final Coupling: Couple the N-terminus with 7-amino-4-methylcoumarin (AMC).

-

Cleavage and Deprotection: Cleave the synthesized molecule from the resin and remove the side-chain protecting groups (e.g., Boc on lysine) using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.[5][6][7]

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Preparation of this compound Salt

The TFA salt is typically formed during the cleavage and purification steps of the synthesis.

Experimental Protocol:

-

TFA Cleavage: The use of a TFA-based cleavage cocktail in the final step of the solid-phase synthesis results in the protonation of basic sites on the molecule, forming the TFA salt.

-

Lyophilization: After RP-HPLC purification, where TFA is often used as an ion-pairing agent in the mobile phase, the fractions containing the pure product are pooled and lyophilized to yield Galnon as a stable TFA salt.

-

Salt Exchange (Optional): If a different salt form is required, the TFA salt can be exchanged by dissolving the peptide in a different acid (e.g., HCl) and re-lyophilizing, or by using ion-exchange chromatography.

Logical Relationship of Galnon Synthesis

Caption: Workflow for the solid-phase synthesis of this compound.

Biological Activity and Quantitative Data

Galnon acts as an agonist at galanin receptors, showing a preference for GALR1 and GALR2 over GALR3.[1][4] Its biological effects are mediated through the activation of these G protein-coupled receptors.

| Parameter | GALR1 | GALR2 | Reference |

| Ki (μM) | 11.7 | 34.1 | [1][4] |

Table 1: Binding Affinities of Galnon for Galanin Receptors

Experimental Protocols for Biological Assays

Radioligand Binding Assay

This assay is used to determine the binding affinity of Galnon to galanin receptors.

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human GALR1 or GALR2.

-

Assay Buffer: Use a binding buffer such as 25 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA.[8]

-

Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled galanin ligand (e.g., [¹²⁵I]-galanin) and varying concentrations of unlabeled Galnon.

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes at 27°C) to reach equilibrium.[8]

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI).[8]

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of Galnon that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining Galnon's receptor binding affinity.

Adenylate Cyclase Activity Assay

This functional assay measures the ability of Galnon to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of GALR1 activation.

Experimental Protocol:

-

Cell Culture: Use cells expressing GALR1 (e.g., CHO-GALR1 cells).

-

Stimulation: Pre-incubate the cells with varying concentrations of Galnon.

-

Forskolin Treatment: Stimulate the cells with forskolin, a direct activator of adenylate cyclase, to induce cAMP production.[9][10]

-

Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).[11]

-

Data Analysis: Determine the EC₅₀ value for Galnon's inhibition of forskolin-stimulated cAMP accumulation.[9]

In Vivo Anticonvulsant Activity Assay (Pentylenetetrazole-induced Seizure Model)

This in vivo model assesses the anticonvulsant effects of Galnon in mice.

Experimental Protocol:

-

Animals: Use male mice (e.g., C57BL/6 strain).

-

Drug Administration: Administer this compound dissolved in a suitable vehicle (e.g., saline or DMSO/saline) via intraperitoneal (i.p.) injection at various doses.

-

Seizure Induction: After a specified pre-treatment time (e.g., 15-30 minutes), induce seizures by administering a convulsant dose of pentylenetetrazole (PTZ) via i.p. injection.[12][13][14]

-

Observation: Observe the mice for a set period (e.g., 30 minutes) and record seizure activity.

-

Scoring: Score the severity of seizures using a standardized scale (e.g., the Racine scale) and measure the latency to the onset of different seizure stages (e.g., myoclonic jerks, generalized clonic seizures).[13]

-

Data Analysis: Compare the seizure scores and latencies between Galnon-treated and vehicle-treated groups to determine the anticonvulsant efficacy of Galnon.

Signaling Pathways

Galnon exerts its effects by activating GALR1 and GALR2, which are coupled to different G protein signaling pathways.

-

GALR1 Signaling: GALR1 primarily couples to the inhibitory G protein, Gαi/o.[15] Activation of GALR1 by Galnon leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This pathway is responsible for many of the inhibitory effects of galanin and its agonists.[16]

-